4-(4-Azido-2-nitroanilino)butanoic acid
Overview
Description
4-(4-Azido-2-nitroanilino)butanoic acid is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azido group and a nitro group attached to an aniline ring, which is further connected to a butanoic acid moiety.
Preparation Methods
The synthesis of 4-(4-Azido-2-nitroanilino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of aniline to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The final step involves the attachment of the butanoic acid moiety to the aniline ring. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
4-(4-Azido-2-nitroanilino)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, often leading to the formation of amines or other derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Azido-2-nitroanilino)butanoic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Industry: Used in the development of new materials and nanotechnology.
Mechanism of Action
The mechanism of action of 4-(4-Azido-2-nitroanilino)butanoic acid involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, which are widely used in bioconjugation and molecular labeling. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, affecting various pathways .
Comparison with Similar Compounds
4-(4-Azido-2-nitroanilino)butanoic acid can be compared with other similar compounds such as:
4-(4-Nitroanilino)butanoic acid: Lacks the azido group, which limits its reactivity in click chemistry.
4-(4-Azidoanilino)butanoic acid: Lacks the nitro group, affecting its biological activity.
4-(4-Nitrophenoxy)butanoic acid: Different functional groups attached to the butanoic acid moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of the azido and nitro groups, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-(4-azido-2-nitroanilino)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4/c11-14-13-7-3-4-8(9(6-7)15(18)19)12-5-1-2-10(16)17/h3-4,6,12H,1-2,5H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKLYSVIGHSZRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90720922 | |
Record name | 4-(4-Azido-2-nitroanilino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-36-3 | |
Record name | 4-(4-Azido-2-nitroanilino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90720922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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